5-Bromo-3-(tert-butyl)isothiazole-4-carbonitrile
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Overview
Description
5-Bromo-3-(tert-butyl)isothiazole-4-carbonitrile is a heterocyclic compound featuring a five-membered isothiazole ring with a bromine atom at the 5-position, a tert-butyl group at the 3-position, and a cyano group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(tert-butyl)isothiazole-4-carbonitrile typically involves the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine in carbon tetrachloride (CCl4). This reaction yields 3,5-dibromoisothiazole-3-carbonitrile and 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) in 7% and 18% yields, respectively . The reaction conditions include the use of bromine as a halogenating agent and CCl4 as the solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(tert-butyl)isothiazole-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted by carbon nucleophiles in Suzuki, Stille, and Sonogashira couplings.
Hydrolysis: The cyano group can be hydrolyzed to form carboxamide derivatives.
Common Reagents and Conditions
Suzuki Coupling: Uses boronic acids or boronates as reagents and palladium catalysts under microwave heating.
Hydrolysis: Typically involves the use of water or aqueous acids under reflux conditions.
Major Products Formed
Substitution Products: Various substituted isothiazole derivatives depending on the nucleophile used.
Hydrolysis Products: Carboxamide derivatives.
Scientific Research Applications
5-Bromo-3-(tert-butyl)isothiazole-4-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-3-(tert-butyl)isothiazole-4-carbonitrile involves its interaction with various molecular targets and pathways. The isothiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . These interactions can modulate biochemical pathways and enzyme activities, making the compound a valuable tool in medicinal chemistry and drug development .
Comparison with Similar Compounds
Similar Compounds
5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile): A structurally similar compound with two isothiazole rings linked by a sulfur atom.
5-Bromo-4-tert-butyl-1,3-thiazol-2-amine: Another related compound with a thiazole ring and similar substituents.
Uniqueness
5-Bromo-3-(tert-butyl)isothiazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its combination of a bromine atom, tert-butyl group, and cyano group makes it a versatile intermediate for various chemical transformations and applications .
Properties
Molecular Formula |
C8H9BrN2S |
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Molecular Weight |
245.14 g/mol |
IUPAC Name |
5-bromo-3-tert-butyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C8H9BrN2S/c1-8(2,3)6-5(4-10)7(9)12-11-6/h1-3H3 |
InChI Key |
AVGXIIQOOXNWJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NSC(=C1C#N)Br |
Origin of Product |
United States |
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